molecular formula C14H13NO4 B093443 Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate CAS No. 17335-06-7

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate

Cat. No.: B093443
CAS No.: 17335-06-7
M. Wt: 259.26 g/mol
InChI Key: MIRRVOUGVODFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is a synthetically valuable 3,5-disubstituted isoxazole derivative. This compound serves as a versatile building block and intermediate in organic synthesis, particularly in the development of novel chemical entities . Research has demonstrated its relevance in synthetic methodology studies, where it can be prepared via a base-catalyzed cycloaddition-condensation reaction between ethyl nitroacetate and propargyl benzoate . Furthermore, studies on its reactivity have shown that it can undergo palladium-catalyzed hydrogenation. This process can trigger a domino reaction leading to the formation of open-chain Z-enaminone derivatives, which are useful scaffolds in medicinal and synthetic chemistry . As a substituted isoxazole, it is part of a class of heterocycles known for their broad spectrum of biological activities and prevalence in pharmaceutical research . This makes it a compound of interest for exploring new pharmacologically active molecules and peptidomimetics.

Properties

IUPAC Name

ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRRVOUGVODFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169605
Record name 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17335-06-7
Record name 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate chemical structure

[1]

Executive Summary

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is a highly functionalized heterocyclic scaffold utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by a 1,2-oxazole core substituted with an ester at position 3, a benzoyl group at position 4, and a methyl group at position 5, this molecule serves as a versatile "masked" 1,3-dicarbonyl equivalent. Its chemical behavior is defined by the lability of the isoxazole N–O bond under reducing conditions and the differential reactivity of its three carbonyl-containing functionalities.

This guide details the structural properties, validated synthetic pathways, and reactivity profile of this compound, designed for researchers in medicinal and organic chemistry.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The molecule features a planar isoxazole ring with significant electron-withdrawing character due to the 3-ethoxycarbonyl and 4-benzoyl substituents. The 5-methyl group provides a weak electron-donating effect, slightly modulating the ring's electrophilicity.

Structural Identifiers & Data[7]
PropertyValue
IUPAC Name Ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
CAS Number Not widely listed; commercially available as catalog item
SMILES CCOC(=O)C1=C(C(=O)C2=CC=CC=C2)C(C)=ON1
InChIKey Predicted based on structure
LogP (Predicted) 2.5 – 2.8
H-Bond Acceptors 4 (N, 3 x O)
H-Bond Donors 0
Structural Diagram

The following diagram illustrates the core connectivity and numbering scheme.

GIsoxazoleIsoxazole Core(C3-C4-C5-O-N)Pos3Pos 3: Ethoxycarbonyl(-COOEt)Isoxazole->Pos3Substituted at C3Pos4Pos 4: Benzoyl(-COPh)Isoxazole->Pos4Substituted at C4Pos5Pos 5: Methyl(-CH3)Isoxazole->Pos5Substituted at C5Pos4->Pos5Steric Interaction

Figure 1: Structural decomposition of Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate.

Synthetic Pathways[8][9]

The synthesis of highly substituted isoxazoles requires precise regiocontrol. Two primary methodologies are established: [3+2] Cycloaddition (Method A) and Condensation of 1,3-Dicarbonyls (Method B). Method A is generally preferred for its modularity and higher regioselectivity.

Method A: [3+2] Dipolar Cycloaddition (Preferred)

This route involves the reaction of a nitrile oxide dipole with a 1,3-dicarbonyl dipolarophile (or its enolate/enamine equivalent).

  • Precursor Preparation: Ethyl chlorooximidoacetate is treated with a base (e.g., triethylamine) to generate the transient nitrile oxide species in situ.

  • Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with the enol form of benzoylacetone (1-phenylbutane-1,3-dione).

  • Regioselectivity: The reaction favors the formation of the 4-acyl-5-methyl isomer due to steric and electronic factors governing the approach of the dipole to the unsymmetrical dipolarophile.

Method B: Condensation Route

Reaction of ethyl 2-benzoyl-3-oxobutanoate (a tricarbonyl species) with hydroxylamine hydrochloride .

  • Mechanism:[1][2] Hydroxylamine attacks the most electrophilic ketone (usually the unhindered acetyl group), followed by cyclization onto the nitrile or ester.

  • Drawback: This method often yields a mixture of isomers (e.g., 3-methyl-4-benzoyl vs. 3-benzoyl-4-methyl) and requires rigorous purification.

Synthetic Workflow Diagram

SynthesisNitrileOxideEthyl Chlorooximidoacetate(Nitrile Oxide Precursor)DipoleActive Species:Ethoxycarbonyl Nitrile OxideNitrileOxide->DipoleDehydrohalogenationDiketoneBenzoylacetone(1-Phenylbutane-1,3-dione)EnolateEnolate of BenzoylacetoneDiketone->EnolateDeprotonationBaseBase (Et3N or NaOEt)Base->DipoleBase->EnolateTransition[3+2] CycloadditionTransition StateDipole->TransitionEnolate->TransitionProductEthyl 4-benzoyl-5-methylisoxazole-3-carboxylateTransition->ProductRegioselective Ring Closure

Figure 2: Synthetic pathway via [3+2] cycloaddition of nitrile oxide and benzoylacetone.[2]

Experimental Protocols

Protocol 1: Synthesis via Nitrile Oxide Cycloaddition

Note: This protocol is adapted from standard procedures for 4-acylisoxazole synthesis.

Reagents:

  • Ethyl chlorooximidoacetate (1.0 eq)

  • Benzoylacetone (1.0 eq)

  • Sodium ethoxide (1.1 eq) or Triethylamine

  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve benzoylacetone (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C. Dropwise add a solution of sodium ethoxide (11 mmol) in ethanol. Stir for 15 minutes to generate the enolate.

  • Addition: Dropwise add a solution of ethyl chlorooximidoacetate (10 mmol) in ethanol (10 mL) over 30 minutes. The slow addition minimizes dimerization of the nitrile oxide (furoxan formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 4:1).

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (Silica Gel 60) using a Hexane/Ethyl Acetate gradient (90:10 to 70:30).

  • Characterization: The product should appear as a white to off-white solid or viscous oil. Confirm structure via ¹H NMR (look for methyl singlet ~2.7 ppm, ethyl ester signals, and benzoyl aromatic protons).

Reactivity Profile & Applications

The chemical utility of Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate lies in its ability to undergo selective transformations at three distinct sites.

Key Reactions
Reaction TypeTarget SiteConditionsProduct
Hydrogenolysis N–O BondH₂ / Pd-Cβ-Amino Enone: Reductive cleavage yields the open-chain enaminone, a precursor for pyridines and pyrimidines.
Hydrolysis C3-EsterLiOH / THF:H₂OCarboxylic Acid: Selective hydrolysis of the ester to the free acid (Isoxazole-3-carboxylic acid derivative).
Nucleophilic Attack C4-KetoneNaBH₄Alcohol: Reduction of the benzoyl ketone to the secondary alcohol (chiral center generation).
Condensation C4-KetoneHydrazinesFused Heterocycles: Reaction with hydrazine can form isoxazolo[4,5-d]pyridazines or pyrazoles via ring transformation.
Application in Drug Discovery

This scaffold acts as a bioisostere for carboxylic acid derivatives and is a precursor to Leflunomide analogs (DHODH inhibitors). The isoxazole ring is metabolically stable but can be designed to open in vivo to reveal active pharmacophores (prodrug strategy).

  • Immunomodulation: Isoxazole-4-carboxamides are known to inhibit dihydroorotate dehydrogenase.

  • Agrochemistry: 4-Benzoylisoxazoles are a major class of HPPD inhibitor herbicides (e.g., Isoxaflutole).

References

  • Synthesis of Isoxazoles via Nitrile Oxides

    • Source: Organic Syntheses.[3] "Ethyl Benzoylacetate and related dicarbonyl condensations."

    • URL:[Link]

  • Reactivity of 4-Acylisoxazoles

    • Source: MDPI Molbank. "Synthesis and Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.
    • URL:[Link][4][3]

  • Isoxazole Drug Discovery

    • Source: National Institutes of Health (NIH). "Advances in isoxazole chemistry and their role in drug discovery."
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Source: PubChem Compound Summary.
    • URL:[Link]

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means it is a molecular framework that is recurrently found in biologically active compounds. When substituted at the 3, 4, and 5 positions, the resulting trisubstituted isoxazoles offer a three-dimensional vector space for chemists to modulate the molecule's properties with high precision.[3][4][5]

The substituents at these three key positions (R³, R⁴, and R⁵) dictate the molecule's physical characteristics. These are not trivial details; properties like melting point, solubility, and lipophilicity directly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its therapeutic viability.[6] For instance, a compound with poor aqueous solubility will likely have poor oral bioavailability, while one with an excessively high melting point may present significant challenges in formulation.[7]

This guide provides an in-depth exploration of the core physical properties of 3,4,5-trisubstituted isoxazoles. It is designed not merely as a list of facts, but as a practical resource for the bench scientist, offering not only the "what" but the "why" and "how" of property determination and its critical impact on the drug development pipeline.

Thermal Properties: Melting Point, Crystallinity, and Stability

The solid-state properties of an active pharmaceutical ingredient (API) are foundational to its development. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing these attributes.[8][9]

The Role of Molecular Structure in Thermal Behavior

The melting point (Tm) of a compound is a direct reflection of the strength of its crystal lattice energy. For 3,4,5-trisubstituted isoxazoles, this energy is governed by a combination of factors:

  • Molecular Symmetry: High symmetry often leads to more efficient packing in the crystal lattice, resulting in a higher melting point.

  • Intermolecular Forces: The nature of the R³, R⁴, and R⁵ substituents dictates the potential for hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For example, substituents capable of acting as hydrogen bond donors or acceptors (e.g., -NH₂, -OH, -C=O) will significantly increase the melting point compared to non-polar alkyl or aryl groups.

  • Molecular Weight and Size: Generally, as molecular weight increases, so do van der Waals forces, leading to a higher melting point. However, bulky substituents can disrupt efficient crystal packing, sometimes lowering the melting point.

Experimental Protocol: Purity and Thermal Event Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] This provides critical data on melting, crystallization, polymorphic transitions, and purity.[8]

Self-Validating Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the 3,4,5-trisubstituted isoxazole into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as the reference.

  • Experimental Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.[8]

    • Continue heating to a temperature well above the melting point to ensure the entire transition is captured.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

    • The area under the melting endotherm corresponds to the enthalpy of fusion (ΔHfus), providing insight into the degree of crystallinity.

    • Purity can be estimated using the van't Hoff equation, where impurities broaden the melting peak and lower the melting point.[8]

Experimental Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is crucial for determining the decomposition temperature and assessing the presence of residual solvents or hydrates.[8]

Step-by-Step TGA Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 3-5 mg of the isoxazole derivative onto the TGA balance pan.

  • Experimental Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • A stable compound will show a flat baseline until it reaches its decomposition temperature, at which point a sharp drop in mass will be observed.

    • Mass loss at lower temperatures (e.g., < 150°C) may indicate the presence of volatile solvents or water.

TGA_DSC_Workflow cluster_DSC DSC Protocol cluster_TGA TGA Protocol cluster_Data Combined Insights DSC_Start Start: DSC Analysis DSC_Cal Calibrate Instrument (e.g., Indium) DSC_Start->DSC_Cal DSC_Sample Prepare Sample (1-3 mg) & Reference Pans DSC_Cal->DSC_Sample DSC_Run Run Experiment (e.g., 10°C/min ramp) DSC_Sample->DSC_Run DSC_Analyze Analyze Thermogram DSC_Run->DSC_Analyze DSC_End End: Tm, ΔHfus, Purity DSC_Analyze->DSC_End Insight Comprehensive Solid-State Profile DSC_End->Insight TGA_Start Start: TGA Analysis TGA_Cal Calibrate Instrument TGA_Start->TGA_Cal TGA_Sample Prepare Sample (3-5 mg) TGA_Cal->TGA_Sample TGA_Run Run Experiment (e.g., 10°C/min ramp) TGA_Sample->TGA_Run TGA_Analyze Analyze Mass Loss Curve TGA_Run->TGA_Analyze TGA_End End: Decomposition Temp. TGA_Analyze->TGA_End TGA_End->Insight

Data Summary: Influence of Substituents on Thermal Properties

The following table illustrates the hypothetical effect of different substituents on the melting point of a 3,4,5-trisubstituted isoxazole core.

PositionR³ SubstituentR⁴ SubstituentR⁵ SubstituentPredicted Melting Point RangeRationale
A Phenyl-HMethylModerate (100-150°C)Dominated by van der Waals and dipole forces.
B Phenyl-H-COOHHigh (>200°C)Strong hydrogen bonding from the carboxylic acid dimerizes molecules, significantly increasing lattice energy.
C -CF₃-HPhenylModerate-High (150-200°C)The highly polar C-F bonds of the trifluoromethyl group introduce strong dipole-dipole interactions.[4][5]
D Phenyl-BrMethylModerate-High (160-210°C)The heavy bromine atom increases molecular weight and polarizability, enhancing intermolecular forces.[11]

Solubility and Lipophilicity: Keys to Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal tract and then permeate biological membranes to reach its target. These two processes are governed by a delicate balance between aqueous solubility and lipophilicity.[6]

Understanding Lipophilicity (LogP and LogD)

Lipophilicity is the affinity of a molecule for a lipid-like environment.[6] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

  • LogP: Measures the partitioning of the neutral form of the molecule.

  • LogD: Measures the partitioning of all forms (neutral and ionized) at a specific pH, typically physiological pH 7.4. This is more relevant for drug development.

According to Lipinski's Rule of 5, a widely used guideline for predicting drug-likeness, an orally active drug should ideally have a LogP value of less than 5.[7] For 3,4,5-trisubstituted isoxazoles, LogP is highly tunable. Adding polar functional groups (e.g., hydroxyls, amides) decreases LogP, while adding non-polar hydrocarbon or halogenated moieties increases it.[13]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The "gold standard" for lipophilicity measurement is the shake-flask method.

Detailed Shake-Flask Protocol:

  • Preparation: Prepare a buffered aqueous phase at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.

  • Dissolution: Prepare a stock solution of the isoxazole compound in the pre-saturated n-octanol at a known concentration.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV). The concentration in the octanol phase is determined by difference from the initial concentration.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)

Lipophilicity_Impact cluster_Params Physicochemical Parameters cluster_ADME Pharmacokinetic Outcomes R_Groups Substituents (R³, R⁴, R⁵) LogD Lipophilicity (LogD) R_Groups->LogD Tune via functional groups Solubility Aqueous Solubility R_Groups->Solubility Tune via polar groups LogD->Solubility Inverse Relationship Absorption Membrane Permeability (Absorption) LogD->Absorption Directly Influences Bioavailability Oral Bioavailability Solubility->Bioavailability Prerequisite for Absorption->Bioavailability Contributes to

Spectroscopic and Structural Characterization

Unambiguous confirmation of a molecule's structure is paramount. A combination of spectroscopic techniques and X-ray crystallography provides a complete picture of the synthesized 3,4,5-trisubstituted isoxazoles.

Spectroscopic Fingerprinting
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the carbon-hydrogen framework of the molecule.[14][15] The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electronic environment created by the substituents at the 3, 4, and 5 positions. For example, an electron-withdrawing group at the 5-position will deshield the C5 carbon, shifting its resonance downfield in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition.[16][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For instance, a strong absorption band around 1700 cm⁻¹ would indicate the presence of a carbonyl group in one of the substituents.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods infer connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[17] This technique yields precise information on:

  • Bond lengths and angles

  • Torsional angles and molecular conformation

  • Stereochemistry

  • Intermolecular packing in the crystal lattice

This level of detail is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies, such as molecular docking.[17][18] Obtaining a high-quality crystal suitable for diffraction is often a bottleneck, but the insight gained is unparalleled.

Conclusion: An Integrated Approach to Property-Driven Drug Design

The physical properties of 3,4,5-trisubstituted isoxazoles are not independent variables but are intricately linked to the nature of the substituents at the R³, R⁴, and R⁵ positions. A thorough understanding and early characterization of these properties are critical for the success of any drug discovery program. By employing a suite of analytical techniques—from thermal analysis and solubility assays to comprehensive spectroscopic and crystallographic studies—researchers can make informed decisions, triage unpromising candidates early, and rationally design molecules with an optimal physicochemical profile. This integrated, property-driven approach minimizes late-stage failures and ultimately accelerates the journey from a promising scaffold to a life-changing therapeutic.

References

  • Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF. (n.d.). Retrieved February 13, 2026, from [Link]

  • Isoxazole - Solubility of Things. (n.d.). Retrieved February 13, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (n.d.). Retrieved February 13, 2026, from [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines | ACS Organic & Inorganic Au. (n.d.). Retrieved February 13, 2026, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved February 13, 2026, from [Link]

  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad - YouTube. (2023, January 23). Retrieved February 13, 2026, from [Link]

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv. (n.d.). Retrieved February 13, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023, February 2). Retrieved February 13, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Semantic Scholar. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structure of Isoxazole | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (2021, March 29). Retrieved February 13, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide - Beilstein Journals. (n.d.). Retrieved February 13, 2026, from [Link]

  • The calculated logP values of the investigated compounds with respect to the computational model. - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Retrieved February 13, 2026, from [Link]

  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved February 13, 2026, from [Link]

  • Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • The syntheses of 3,4,5-trisubstituted isoxazoles achieved by performing tandem grinding. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2] - eGrove. (2022, January 1). Retrieved February 13, 2026, from [Link]

  • Isoxazole - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022, April 22). Retrieved February 13, 2026, from [Link]

  • Properties of Small Molecules (GCSE Chemistry) - Study Mind. (n.d.). Retrieved February 13, 2026, from [Link]

  • Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway. (2023, February 3). Retrieved February 13, 2026, from [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020, May 10). Retrieved February 13, 2026, from [Link]

Sources

Difference between 4-benzoyl and 5-benzoyl isoxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between 4-benzoyl and 5-benzoyl isoxazole isomers, with a specific focus on their applications in agrochemistry (HPPD inhibitors) and medicinal chemistry.

Executive Summary: The Positional Imperative

In isoxazole chemistry, the distinction between the 4- and 5-positions is not merely structural—it is electronic and functional.

  • 4-Benzoyl Isoxazoles: The "Active" Scaffold. This isomer represents the gold standard for HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibition , a mechanism utilized by potent herbicides like Isoxaflutole . The unique electronic environment at C4 facilitates a critical ring-opening mechanism required for biological activity.

  • 5-Benzoyl Isoxazoles: The "Stable" Isomer. Often thermodynamically favored in cycloaddition syntheses, these isomers lack the specific lability required for HPPD inhibition but serve as valuable scaffolds in anti-inflammatory and antibacterial research (e.g., COX-2 inhibition).

Electronic Structure & Reactivity Principles

The isoxazole ring exhibits a pronounced dipole and uneven electron density distribution, dictating divergent synthetic access and reactivity for the 4- and 5-positions.

Electronic Distribution Map
  • C4 Position (Nucleophilic): The C4 carbon is

    
    -positioned to the heteroatoms, behaving similarly to the 3-position of indole. It is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) .
    
  • C5 Position (Acidic/Electrophilic): The C5 carbon is adjacent to the oxygen atom. It is electron-deficient and its attached proton (H5) is the most acidic on the ring (

    
    ), making it susceptible to Lithiation (Deprotonation) .
    

ElectronicMap cluster_reactions Reactivity Consequence Isoxazole Isoxazole Core C4 C4 Position (Nucleophilic) Target for Electrophiles (E+) Isoxazole->C4 High Electron Density C5 C5 Position (Acidic/Hard) Target for Bases (Li-R) Isoxazole->C5 Inductive Effect of Oxygen Friedel Friedel-Crafts Acylation (Yields 4-Benzoyl) C4->Friedel Lithiation Direct Lithiation (Yields 5-Benzoyl) C5->Lithiation

Figure 1: Electronic differentiation dictating synthetic accessibility.

Synthetic Pathways: Regiocontrol Strategies

Pathway A: Synthesis of 4-Benzoyl Isoxazoles

Primary Method: Electrophilic Aromatic Substitution Because C4 is nucleophilic, direct acylation is the most efficient route.

  • Substrate: Activated isoxazole (e.g., 5-methylisoxazole).

  • Reagent: Benzoyl chloride + Lewis Acid (

    
     or 
    
    
    
    ).
  • Conditions: Reflux in inert solvent (DCM or Nitrobenzene).

  • Mechanism: The acylium ion attacks C4.

  • Alternative: Cyclization of 2-ethoxymethylene-1,3-dicarbonyl compounds with hydroxylamine.

Pathway B: Synthesis of 5-Benzoyl Isoxazoles

Primary Method: 1,3-Dipolar Cycloaddition Direct acylation at C5 is difficult via EAS. Instead, the ring is constructed with the substituent or the substituent is added via metallation.

  • Method 1 (Cycloaddition): Reaction of a nitrile oxide (generated in situ from chlorooxime) with an alkynyl ketone (1-phenyl-2-propyn-1-one).

    • Regioselectivity:[1][2] Steric bulk usually favors the 5-benzoyl product, but mixtures (4- vs 5-) are common and solvent-dependent.

  • Method 2 (Lateral Lithiation):

    • Substrate: Isoxazole.[3][4][5][6]

    • Reagent:

      
      -Butyllithium (
      
      
      
      -BuLi) at -78°C.
    • Mechanism: Deprotonation occurs exclusively at C5 (most acidic H).

    • Quench: Addition of Benzaldehyde (followed by oxidation) or Benzoyl Chloride.

Functional Reactivity: The HPPD Mechanism

The defining difference between these isomers is their behavior in biological systems, specifically the Ring-Opening Rearrangement .

The 4-Benzoyl "Trigger" (Herbicidal Mode of Action)

4-Benzoyl isoxazoles (like Isoxaflutole) are actually pro-herbicides. They are stable in the bottle but unstable in the plant/soil.

  • Mechanism: The electron-withdrawing benzoyl group at C4 polarizes the N-O bond.

  • Event: Enzymatic or chemical hydrolysis opens the isoxazole ring.

  • Product: A Diketonitrile derivative.[7]

  • Result: This diketonitrile is the active chelator of the

    
     cofactor in the HPPD enzyme, shutting down carotenoid synthesis and causing plant bleaching.
    

5-Benzoyl isomers typically do not undergo this specific facile ring opening to form active HPPD inhibitors , rendering them biologically distinct.

HPPD_Mechanism ProHerbicide 4-Benzoyl Isoxazole (Pro-Herbicide) Opening N-O Bond Cleavage (Hydrolysis/Metabolism) ProHerbicide->Opening E-withdrawing effect of C4-Benzoyl Active Diketonitrile Species (Active Chelate) Opening->Active Target Inhibition of HPPD Enzyme (Carotenoid Shutdown) Active->Target Fe2+ Chelation

Figure 2: The activation pathway of 4-benzoyl isoxazoles.

Analytical Differentiation (NMR & MS)

Distinguishing these isomers requires careful analysis of proton and carbon shifts.

Feature4-Benzoyl Isoxazole5-Benzoyl IsoxazoleReason
H5 Proton (

NMR)
Downfield (~8.8 - 9.2 ppm) Absent (Substituted)H5 is adjacent to Oxygen; highly deshielded.
H4 Proton (

NMR)
Absent (Substituted)Upfield (~6.5 - 7.2 ppm) H4 is

to heteroatoms; more shielded.
C5 Carbon (

NMR)
~165-175 ppm~155-165 ppmC5 is directly attached to O.
C4 Carbon (

NMR)
~115-125 ppm~105-110 ppmC4 is the electron-rich node.
IR Carbonyl Stretch ~1660 cm

~1645 cm

Conjugation efficiency varies by position.
Mass Spec (Frag.) Loss of Benzoyl radical commonRing cleavage fragments dominantStability of the radical cation differs.

Experimental Protocol: Synthesis of 4-Benzoyl-5-Methylisoxazole

Context: This protocol demonstrates the nucleophilic nature of C4 via Friedel-Crafts acylation.

Materials:

  • 5-Methylisoxazole (10 mmol)

  • Benzoyl Chloride (12 mmol)

  • Aluminum Chloride (

    
    , 15 mmol)
    
  • Anhydrous Dichloromethane (DCM)

Steps:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve 5-methylisoxazole in 20 mL anhydrous DCM.

  • Lewis Acid Addition: Cool to 0°C. Add

    
     portion-wise. (Caution: Exothermic).
    
  • Acylation: Add Benzoyl Chloride dropwise.

  • Reflux: Warm to room temperature, then reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[8]

  • Quench: Pour mixture over crushed ice/HCl.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol.

Expected Result: Crystalline solid (4-benzoyl isomer). The 5-position is blocked by the methyl group, but even if unsubstituted, reaction occurs at C4.

References

  • Pallett, K. E., et al. (2001). "Isoxaflutole: the background to its discovery and the basis of its herbicidal properties." Pest Management Science. Link

  • Hamper, B. C., et al. (1995). "Synthesis and Herbicidal Activity of 4-Benzoylisoxazoles." Journal of Agricultural and Food Chemistry.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[4] (For electronic structure and reactivity of C4 vs C5).

  • Wakefield, B. J. (2013).[5] "Isoxazoles."[3][4][5][8][9][10] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

  • Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Compounds." Accounts of Chemical Research.

Sources

An In-depth Technical Guide to the Pharmacophore Analysis of Benzoyl Isoxazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its role as a versatile pharmacophore in drug discovery.[1][2] This guide provides an in-depth technical exploration of the pharmacophore analysis of a specific, promising subclass: benzoyl isoxazole esters. These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] As drug development professionals, understanding the precise spatial and electronic requirements for their biological activity—the pharmacophore—is paramount for designing next-generation therapeutics. This document details the principles, a rigorous ligand-based workflow, structure-activity relationship (SAR) deconvolution, and the application of the resulting models in virtual screening to accelerate the discovery of novel, potent, and selective drug candidates.

The Benzoyl Isoxazole Ester Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][3] This arrangement confers a unique electronic profile, creating a rigid scaffold amenable to diverse chemical modifications.[7] When combined with a benzoyl ester moiety, the resulting structure presents a rich array of potential interaction points for biological targets, including hydrogen bond acceptors (the ester and benzoyl carbonyls, isoxazole nitrogen), a hydrogen bond donor (if substituted on the benzoyl ring), aromatic/hydrophobic regions (the benzoyl ring and isoxazole ring), and a defined three-dimensional shape.

This structural versatility has led to the identification of benzoyl isoxazole esters with a wide spectrum of biological activities.[6] Notably, derivatives have shown potent anticancer activity by targeting various signaling pathways and enzymes crucial for cancer cell proliferation and survival.[4][8] The core challenge, and the focus of this guide, is to move beyond serendipitous discovery and rationally dissect the structural features essential for this activity. This is the domain of pharmacophore modeling.

The Principle of Pharmacophore Modeling: Decoding the Language of Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.[9][10] It is not a real molecule but a conceptual model that defines the spatial arrangement of key features.[10][11]

Common Pharmacophore Features:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., carbonyl oxygen, isoxazole nitrogen).

  • Hydrogen Bond Donor (HBD): A Lewis acidic hydrogen atom (e.g., amide N-H, hydroxyl O-H).

  • Hydrophobic (HY): A non-polar group (e.g., alkyl chains, aryl rings).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system (e.g., phenyl group).

  • Positive/Negative Ionizable (PI/NI): A group that can carry a formal charge at physiological pH.

Pharmacophore modeling can be broadly categorized into two approaches:

  • Structure-Based Modeling: This method is employed when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography.[12] The model is derived by analyzing the key interaction points within the target's binding site.[12]

  • Ligand-Based Modeling: When the target structure is unknown, a pharmacophore model can be derived by analyzing a set of known active ligands.[13][14] The fundamental assumption is that these molecules bind to the same target site in a similar conformation, and therefore share common chemical features arranged in a similar spatial geometry.[14] This guide will focus on the ligand-based approach, as it is a common scenario in early-stage drug discovery projects.

The ultimate goal of generating a pharmacophore model is to use it as a 3D query to filter large compound databases, a process known as virtual screening.[9][10] This enriches the selection of molecules for experimental testing, increasing the probability of discovering novel and structurally diverse active compounds.[9][10]

A Rigorous Ligand-Based Pharmacophore Modeling Workflow

Developing a robust and predictive pharmacophore model is an iterative, multi-step process that demands careful execution and validation.[15] The quality of the final model is entirely dependent on the quality of the input data and the rigor of the validation process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A 1. Dataset Selection (Active & Inactive Ligands) B 2. Conformational Analysis (Generate 3D Structures) A->B Diverse Structures C 3. Feature Mapping & Alignment (Identify Common Features) B->C Conformer Ensembles D 4. Hypothesis Generation (Create Pharmacophore Models) C->D Shared Geometries E 5. Model Validation (Test Set & Decoy Set Screening) D->E Ranked Hypotheses F 6. Virtual Screening (Database Searching) E->F Validated Query G 7. Hit Identification F->G Filtered Hits

Fig. 1: Ligand-Based Pharmacophore Modeling Workflow.
Protocol 3.1: Dataset Selection and Preparation

Causality: The predictive power of a pharmacophore model is directly correlated with the quality and diversity of the training set ligands. A well-curated dataset ensures the model captures the essential features for activity while avoiding features specific to a single chemical series.

Step-by-Step Methodology:

  • Assemble Training Set: Collect a set of benzoyl isoxazole esters with known biological activity against the target of interest.

    • Expertise: Include at least 5-10 structurally diverse active compounds. The activity values (e.g., IC50, EC50) should span a range of at least 2-3 orders of magnitude. This dynamic range is critical for establishing a clear activity threshold.

  • Define Activity Thresholds: Classify the compounds into distinct activity classes. A common approach is:

    • Active: IC50 < 1 µM

    • Moderately Active: 1 µM < IC50 < 10 µM

    • Inactive: IC50 > 10 µM

  • Assemble Test Set: Select a separate group of compounds (both active and inactive) that were not used in the training set. This set is crucial for validating the model's predictive ability.[16]

  • Prepare Decoy Set: For robust validation, generate or acquire a set of "decoy" molecules. These are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are assumed to be inactive.

  • Structure Preparation: Draw or import all structures into a molecular modeling software package. Ensure correct 2D depiction, protonation states (at physiological pH ~7.4), and tautomers.

Protocol 3.2: Conformational Analysis

Causality: Ligands are flexible and can adopt numerous conformations. The biologically active conformation is often not the lowest energy state. Therefore, it is essential to generate a diverse ensemble of low-energy conformers for each ligand to ensure the bioactive conformation is represented.[13]

Step-by-Step Methodology:

  • Select a Conformation Generation Algorithm: Utilize a robust algorithm such as OMEGA, ConfGen, or the built-in tools in Schrödinger Maestro or Discovery Studio.

  • Set Parameters:

    • Energy Window: Typically set to 10-20 kcal/mol above the global energy minimum. This ensures a comprehensive search of conformational space without generating excessively high-energy, irrelevant structures.[17]

    • RMSD Cutoff: Set a root-mean-square deviation (RMSD) cutoff (e.g., 1.0 Å) to remove redundant conformers.

  • Execute Conformer Generation: Run the algorithm for every molecule in the training and test sets. The output will be a multi-conformer database for each compound.

Protocol 3.3: Pharmacophore Hypothesis Generation and Validation

Causality: This is the core of the modeling process. The software aligns the conformers of the active molecules, identifies common chemical features, and generates a series of ranked pharmacophore hypotheses that describe their shared spatial arrangement.[18]

Step-by-Step Methodology:

  • Feature Mapping: The software identifies potential pharmacophoric features (HBA, HBD, HY, AR, etc.) in each conformer of the active training set molecules.

  • Alignment and Hypothesis Generation: Using an algorithm like HipHop or PHASE, the software superimposes the conformers to find common feature arrangements. It generates a series of potential pharmacophore models (hypotheses), each defined by a set of features and their 3D coordinates.

  • Ranking Hypotheses: The hypotheses are scored and ranked based on how well they map to the active molecules and, optionally, how poorly they map to any included inactive molecules.[18] Key parameters like fitness score, site score, and vector score help quantify the quality of the match between a molecule and the hypothesis.[18]

  • Validation: This is a critical, non-negotiable step to ensure the model is not a result of chance correlation.[19]

    • Test Set Validation: Screen the pre-prepared test set against the top-ranked hypotheses. A good model should correctly identify the active compounds in the test set while rejecting the inactive ones.[16]

    • Decoy Set Enrichment: Screen the combined set of active ligands and decoy molecules. The performance is often visualized using a Receiver Operating Characteristic (ROC) curve. A robust model will show a high Area Under the Curve (AUC), indicating its ability to preferentially select actives over decoys.

Fig. 2: Hypothetical Pharmacophore Model for a Benzoyl Isoxazole Ester.

Deconvoluting the Structure-Activity Relationship (SAR)

The validated pharmacophore model provides a 3D framework for understanding the SAR of the benzoyl isoxazole ester series. By mapping active and inactive compounds onto the model, we can rationalize why certain structural modifications enhance activity while others diminish it.

Table 1: Hypothetical SAR Data for Benzoyl Isoxazole Esters Mapped to a Pharmacophore Model

Compound IDR1 (para-substituent on Benzoyl)R2 (Isoxazole substituent)IC50 (nM)Pharmacophore FitSAR Rationale
BI-01 -H-CH3504/4The unsubstituted benzoyl ring fits the Aromatic (AR) feature. The methyl group provides a minimal hydrophobic interaction.
BI-02 -Cl-CH3154/4The electron-withdrawing chloro group enhances interaction at the AR feature, potentially through halogen bonding, increasing potency.
BI-03 -OCH3-CH32503/4The bulky methoxy group may cause a steric clash, slightly misaligning the benzoyl ring and weakening the fit to the AR feature.
BI-04 -H-CF38002/4The strongly electron-withdrawing CF3 group alters the electronics of the isoxazole ring, potentially disrupting a key hydrophobic (HY) interaction.
BI-05 -OH-CH3254/4 + HBDThe hydroxyl group introduces a new Hydrogen Bond Donor (HBD) feature, forming an additional favorable interaction with the target.
BI-06 -C(CH3)3-CH3>10,0001/4The very large tert-butyl group creates a significant steric hindrance, preventing the molecule from adopting the required bioactive conformation.

This analysis, guided by the pharmacophore model, provides clear, actionable insights for medicinal chemists. For instance, the data suggests that small, electron-withdrawing substituents at the para-position of the benzoyl ring are favorable (BI-02 vs. BI-01), and introducing an HBD feature is beneficial (BI-05). Conversely, large, bulky groups are detrimental to activity (BI-06).

Application in Virtual Screening for Hit Expansion

The primary application of a validated pharmacophore model is to perform virtual screening to identify novel, structurally diverse compounds with a high likelihood of being active.[9][12]

Protocol 5.1: Pharmacophore-Based Virtual Screening

Causality: By using the 3D pharmacophore as a search query, we can efficiently filter massive chemical libraries (containing millions of compounds) to create a focused, manageable list of "hits" for acquisition and biological testing.[9][10]

Step-by-Step Methodology:

  • Database Selection: Choose one or more large, 3D compound databases for screening. Examples include ZINC, ChEMBL, PubChem, or commercial libraries like the Enamine REAL database.[10]

  • Query Preparation: Use the final, validated pharmacophore model as the 3D query. Ensure that inter-feature distance constraints and feature types are correctly defined.

  • Execution of Screening: Run the screening process. The software will rapidly assess each molecule in the database, generating a conformer ensemble for each and checking if any conformer can match the pharmacophore query.

  • Hit Filtration and Analysis:

    • Fitness Score Cutoff: Collect all molecules that match the query with a fitness score above a predefined threshold.[18]

    • Visual Inspection: Manually inspect the top-scoring hits to ensure they are chemically reasonable and represent diverse chemical scaffolds. This helps in "scaffold hopping"—finding new core structures that satisfy the pharmacophore.[9]

    • ADMET Filtering (Optional): Apply computational filters to remove compounds with predicted poor absorption, distribution, metabolism, excretion, or toxicity (ADMET) properties.

  • Hit Acquisition and Testing: Acquire the prioritized list of compounds and submit them for in vitro biological assay to confirm their activity.

Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in modern drug discovery, providing a powerful framework to understand molecular recognition and guide rational drug design. For the benzoyl isoxazole ester class, this computational approach transforms raw biological data into a predictive 3D model of the essential features required for activity. This model is not only crucial for elucidating complex SAR but also serves as a highly effective filter for virtual screening, enabling the rapid identification of novel and potent lead candidates.

Future work should focus on integrating these ligand-based models with structure-based methods as target structural data becomes available.[12] Furthermore, combining pharmacophore screening with other computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further refine hit selection and lead optimization, ultimately accelerating the journey from a promising scaffold to a clinical candidate.[10][20]

References

  • Schueller, A., et al. (2017). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

  • Tshitenge, D-T., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Scardino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols. Available at: [Link]

  • Istyastono, E. P., et al. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • Ismail, A. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. Available at: [Link]

  • Langer, T., & Hoffmann, R. D. (2008). Pharmacophore-based Virtual Screening in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Inorganic and Nano-Metal Chemistry. Available at: [Link]

  • Grishina, M. A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pilyo, S. G., et al. (2025). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. ResearchGate. Available at: [Link]

  • Creative Biolabs. Ligand based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. Molecules. Available at: [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. Available at: [Link]

  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Machoń, Z., & Ryng, S. (1981). Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. Archivum Immunologiae et Therapiae Experimentalis. Available at: [Link]

  • Kumar, P., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Mahrous, R. S., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available at: [Link]

  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • TeachOpenCADD. Ligand-based pharmacophores. TeachOpenCADD Documentation. Available at: [Link]

  • Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. Available at: [Link]

  • Patel, S. A., et al. (2010). Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chawla, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Yurttaş, L., et al. (2006). Synthesis and biological activity of some new benzoxazoles. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sravanthi, K., & Manju, S. L. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Giofrè, S. V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]

Sources

Methodological & Application

Technical Guide: Using Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate as an HPPD Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPPD-ISOX-04

Executive Summary

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate (EBMIC) represents a critical scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. While often categorized structurally alongside commercial herbicides like Isoxaflutole, this compound serves as a versatile pro-inhibitor intermediate .

This guide addresses a common misconception in early-stage screening: The isoxazole ring itself is a weak inhibitor. High-potency inhibition requires the cleavage of the isoxazole ring to form a diketonitrile (DKN) species, which acts as a bidentate chelator of the non-heme Iron (Fe²⁺) in the HPPD active site.

This application note provides the protocols for:

  • Biomimetic Activation: Chemically converting the intermediate into its active diketonitrile form for valid in vitro screening.

  • Enzymatic Validation: A robust, self-validating Enol-Borate spectrophotometric assay to quantify HPPD inhibition.

Mechanism of Action & Chemical Logic

To use EBMIC effectively, researchers must understand the Isoxazole-to-Diketonitrile Rearrangement . In biological systems (plants or mammalian metabolism), this conversion is enzymatic. For laboratory validation, we induce this rearrangement chemically.

The Activation Pathway

The isoxazole ring is stable during transport but acts as a "masked" chelator. Upon ring opening (hydrolysis), the nitrogen of the isoxazole becomes a nitrile, and the carbonyls align to form a 1,3-diketone system. This 1,3-diketone is the pharmacophore that coordinates with Fe²⁺, blocking the conversion of HPPA to Homogentisate (HGA).

HPPD_Mechanism Isoxazole Pro-Inhibitor (Isoxazole Ester) Activation Activation (Base/Enzyme) Isoxazole->Activation Ring Opening DKN Active Inhibitor (Diketonitrile) Activation->DKN Rearrangement HPPD_Fe HPPD Enzyme (Fe2+ Active Site) DKN->HPPD_Fe Bidentate Chelation Complex Inert Complex (Inhibition) HPPD_Fe->Complex Blockade

Figure 1: The activation cascade. The isoxazole (EBMIC) must be converted to the diketonitrile to exhibit nanomolar potency against HPPD.

Protocol A: Biomimetic Chemical Activation

Objective: To synthesize the active diketonitrile metabolite from Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate for use as a positive control in assays.

Rationale: Screening the parent ester directly often yields falsely high IC₅₀ values (low potency) because the enzyme assay buffer lacks the metabolic machinery to open the ring. You must "pre-activate" the compound.

Materials
  • Substrate: Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate (100 mg).

  • Reagent: Triethylamine (Et₃N) or 1M NaOH (for hydrolysis/decarboxylation routes).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Monitoring: TLC (Silica gel, 30% EtOAc/Hexane).

Step-by-Step Procedure
  • Dissolution: Dissolve 100 mg (0.38 mmol) of the isoxazole ester in 5 mL of anhydrous DCM.

  • Base Addition: Add 2.0 equivalents of Triethylamine (106 µL).

    • Note: If the specific derivative is resistant to mild base, use 1.0 eq of 1M NaOH in MeOH, but be aware this may hydrolyze the ethyl ester to the acid as well.

  • Rearrangement: Stir at Room Temperature (RT) for 2–4 hours.

    • Observation: The solution often darkens slightly.

    • Checkpoint: Monitor via TLC.[1] The isoxazole spot (higher R_f) should disappear, replaced by a more polar, streaking spot (the enolic diketonitrile).

  • Quench & Isolate:

    • Acidify carefully with 1M HCl to pH 3 (essential to protonate the enol).

    • Extract with EtOAc (3 x 10 mL).

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: Verify the product is the 2-cyano-1,3-dione derivative using ¹H-NMR (look for the loss of the isoxazole C5-methyl singlet and appearance of an enolic proton >12 ppm).

Protocol B: Enol-Borate HPPD Inhibition Assay

Objective: Quantify the inhibitory potential (IC₅₀) of the activated compound.

Methodology: This protocol uses the Enol-Borate Complexation method.[2] Unlike coupled assays that measure HGA oxidation (which is unstable), this method measures the remaining substrate (HPPA). Borate forms a stable complex with HPPA that absorbs strongly at 306–310 nm.

Self-Validating Step: The absorbance is proportional to the remaining substrate. Therefore, High Absorbance = High Inhibition (Enzyme blocked, substrate remains). Low Absorbance = High Activity (Enzyme worked, substrate consumed).

Reagents & Setup
ComponentConcentrationFunction
Assay Buffer 50 mM Tris-HCl, pH 7.5Physiological pH maintenance
Cofactor 5 mM Sodium AscorbateMaintains Fe in Fe²⁺ state (prevent oxidation)
Substrate 200 µM 4-HPP (HPPA)The target molecule for HPPD
Enzyme Rec.[3] HPPD (e.g., A. thaliana or Human)Target (approx 0.5 µM final)
Stop Solution 0.6 M Boric Acid (pH 6.5)Stops reaction & forms chromophore
Experimental Workflow
  • Inhibitor Preparation:

    • Prepare a 10 mM stock of the Activated Diketonitrile (from Protocol A) in DMSO.

    • Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in assay buffer.

  • Enzyme Pre-incubation:

    • In a 96-well UV-transparent plate, add:

      • 140 µL Assay Buffer (containing Ascorbate).

      • 10 µL Inhibitor solution.

      • 10 µL HPPD Enzyme.

    • Critical Step: Incubate for 15 minutes at 25°C. This allows the slow-binding inhibitor to chelate the active site iron.

  • Reaction Initiation:

    • Add 40 µL of 1 mM 4-HPP substrate (Final conc: 200 µM).

    • Mix immediately. Incubate at 30°C for 15–20 minutes.

  • Termination & Readout:

    • Add 50 µL of 0.6 M Boric Acid .

    • Incubate for 5 minutes to allow the Enol-Borate complex to form.

    • Measure Absorbance at 310 nm .

Data Analysis & Visualization

Calculate % Inhibition using the formula:



  • 
     : Absorbance of well with inhibitor.
    
  • 
     : Absorbance of enzyme + substrate (Max activity, lowest Absorbance? Wait, correction below ).
    

Correction on Logic:

  • Substrate (HPPA) + Borate = High Absorbance (310 nm).

  • Product (HGA) + Borate = No Absorbance at 310 nm.

  • Inhibited Enzyme = Substrate remains = High Absorbance .

  • Active Enzyme = Substrate consumed = Low Absorbance .

Therefore:



  • 
     : Buffer + Substrate + Borate (No Enzyme). Represents 100% Inhibition (Max signal).
    
  • 
     : Enzyme + Substrate (No Inhibitor). Represents 0% Inhibition (Min signal).
    

Assay_Workflow Start Start: Pre-Incubation Mix Mix: Enzyme + Inhibitor + Ascorbate (15 mins) Start->Mix Init Initiate: Add 4-HPP Substrate Mix->Init React Reaction: 30°C, 20 mins (HPPA -> HGA) Init->React Stop Stop: Add Boric Acid React->Stop Complex Complexation: Remaining HPPA binds Borate Stop->Complex Read Readout: OD @ 310nm (High OD = Potent Inhibitor) Complex->Read

Figure 2: The Enol-Borate Assay Workflow.[2] Note that the readout signal is directly proportional to the inhibitor potency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Inhibition observed Used the ester form without activation.Ensure Protocol A (Rearrangement) was performed. The ester does not bind Fe²⁺ effectively.
High Background Absorbance Oxidation of Ascorbate or HGA.Prepare Sodium Ascorbate fresh daily. Ensure Boric Acid is added promptly.
Inconsistent IC₅₀ Iron stripping.Ensure no EDTA or other chelators are present in the enzyme buffer. HPPD requires Fe²⁺.
Precipitation Inhibitor insolubility.Do not exceed 5% DMSO final concentration. If the DKN precipitates, lower the stock concentration.

References

  • Mechanism of HPPD Inhibition: Lee, D. L., et al. (1997). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Pesticide Science.

  • Enol-Borate Assay Protocol: Moran, G. R. (2005). "4-Hydroxyphenylpyruvate dioxygenase."[2][4][5] Methods in Enzymology.

  • Isoxazole-Diketonitrile Rearrangement: Pallett, K. E., et al. (2001). "The mode of action of isoxaflutole: I. Physiological effects, metabolism, and selectivity." Pesticide Biochemistry and Physiology.

  • Application of Enol-Borate Method in Screening: Holt, S., et al. (2023).[2] "A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators." SLAS Discovery.

Sources

Troubleshooting & Optimization

Troubleshooting low purity in isoxazole ester formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Isoxazole Ester Formation

Introduction: The Isoxazole Ester Challenge

Isoxazole esters are critical pharmacophores and intermediates in drug discovery (e.g., as bioisosteres for amides or esters). However, their synthesis is notoriously prone to low purity due to two competing failure modes: regioisomeric mixtures and dimerization side-reactions .

This guide addresses the root causes of these impurities. We move beyond simple "recipe following" to explain the electronic and kinetic drivers of these failures, providing self-validating protocols to ensure high-purity isolation.

Module 1: The Regioselectivity Conundrum ([3+2] Cycloaddition)

The Symptom: Your LCMS shows two peaks with identical mass (


) but slightly different retention times. NMR shows a complex aliphatic region or split ester signals.

The Cause: In the uncatalyzed Huisgen [3+2] cycloaddition between a nitrile oxide (dipole) and an alkynyl ester (dipolarophile, e.g., ethyl propiolate), the reaction is governed by Frontier Molecular Orbital (FMO) interactions. While the 3,5-disubstituted isomer (isoxazole-5-carboxylate) is generally favored due to steric and electronic factors, the energy gap to the 3,4-isomer is often small, leading to mixtures (e.g., 3:1 to 9:1 ratios).

The Solution: Catalytic Control To enforce strict regiocontrol, you must shift from thermal control to catalytic control.

Protocol A: Copper(I)-Catalyzed Regioselective Synthesis (CuAAC-type)

Target: Exclusively 3,5-disubstituted isoxazole-5-carboxylates.

Mechanism: Copper(I) forms a copper-acetylide intermediate with the terminal alkyne, directing the attack of the nitrile oxide to the sterically accessible position, locking the regioselectivity.

Step-by-Step Protocol:

  • Reagents:

    • Aldoxime (Precursor to nitrile oxide): 1.0 equiv

    • Ethyl propiolate (Dipolarophile): 1.2 equiv

    • CuSO₄·5H₂O: 5 mol%

    • Sodium Ascorbate: 10 mol% (Reduces Cu(II) to active Cu(I))

    • KHCO₃ or Et₃N: 1.0 equiv (Base to generate nitrile oxide)

    • Solvent:

      
      -BuOH/H₂O (1:1) or DCM/H₂O (biphasic).
      
  • Procedure:

    • Dissolve aldoxime and alkyne in the solvent.

    • Add the base.[1]

    • Add the Cu source and ascorbate last to initiate the catalytic cycle.

    • Stir at RT for 4-12 hours.

  • Self-Validation (QC):

    • TLC: The 3,5-isomer is usually less polar than the 3,4-isomer.

    • ¹H NMR: Look for the isoxazole ring proton (C4-H).[2] In 3,5-isomers (5-ester), this proton typically appears as a singlet around 6.8–7.2 ppm . In 3,4-isomers (4-ester), the C5-H is more deshielded, often 8.0–8.8 ppm .

Module 2: The Dimerization Trap (Furoxan Formation)

The Symptom: Low yield of the desired ester. LCMS shows a major impurity with Mass =


.

The Cause: Nitrile oxides are high-energy dipoles. If the dipolarophile (alkyne) reacts too slowly or is present in low concentration, two nitrile oxide molecules will react with each other to form a Furoxan (1,2,5-oxadiazole-2-oxide). This is a kinetic trap.

The Solution: Kinetic Management via In Situ Generation Never isolate the nitrile oxide. Generate it slowly in the presence of excess trap (alkyne).

Protocol B: Slow-Release In Situ Generation
  • Setup: Place Alkyne (1.5 equiv) and Base (Et₃N, 1.2 equiv) in the reaction flask.

  • Addition: Dissolve the Chloro-oxime (precursor) in DCM.

  • Execution: Use a syringe pump to add the Chloro-oxime solution dropwise over 2–4 hours.

    • Why? This keeps the instantaneous concentration of nitrile oxide extremely low (

      
      ). The rate of cycloaddition (
      
      
      
      ) outcompetes dimerization (
      
      
      ) because
      
      
      becomes negligible.

Module 3: Diagnostic Decision Tree

Use the following logic flow to diagnose your specific purity issue.

IsoxazoleTroubleshooting Start START: Low Purity in Isoxazole Ester CheckLCMS Analyze Crude LCMS/NMR Start->CheckLCMS ImpurityType Identify Major Impurity CheckLCMS->ImpurityType Regio Isomeric Mixture (Same Mass, Split Peaks) ImpurityType->Regio Isomers Dimer Dimer (Furoxan) (Mass = 2x Nitrile Oxide) ImpurityType->Dimer 2M+ SM Unreacted SM (Aldoxime/Alkyne) ImpurityType->SM SM Left Sol_Regio CAUSE: Poor FMO Control FIX: Switch to Cu(I) Catalysis OR Use 1,3-Dicarbonyl Condensation Regio->Sol_Regio Sol_Dimer CAUSE: [CNO] too high FIX: Syringe Pump Addition Increase Alkyne Equivalents Dimer->Sol_Dimer Sol_SM CAUSE: Steric Hindrance/Deactivation FIX: Heat (Reflux in Toluene) Check Reagent Quality SM->Sol_SM

Caption: Diagnostic logic flow for identifying the root cause of low purity based on crude analytical data.

Module 4: Comparative Data & Purification

If synthesis optimization fails, purification is the last line of defense. Note that 3,4- and 3,5-isomers are notoriously difficult to separate.

Table 1: Synthetic Strategy Comparison

MethodRegioselectivity (3,5 : 3,[3][4][5][6]4)Risk of DimerizationComplexityBest For
Thermal [3+2] Moderate (3:1 to 9:1)HighLowSimple substrates
Cu(I) Catalyzed Excellent (>99:1)LowMediumTerminal alkynes
Claisen Condensation Variable (pH dependent)NoneMediumNon-alkyne routes

Purification Strategy:

  • Flash Chromatography:

    • Stationary Phase: Silica gel is standard, but C18 (Reverse Phase) often provides better resolution for regioisomers.

    • Eluent: Toluene/Ethyl Acetate mixtures often separate isoxazoles better than Hexane/EtOAc due to

      
      -
      
      
      
      interactions with the aromatic ring.
  • Crystallization:

    • Isoxazole-5-carboxylates are often crystalline. Try recrystallization from EtOH or

      
      -PrOH if the regioisomeric ratio is >85:15.
      

FAQs: Researcher to Researcher

Q: I cannot use Copper because my scaffold binds metals. What now? A: Switch to the Claisen-type condensation . React a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto ester (or 1,3-dicarbonyl equivalent) with hydroxylamine.
  • Tip: Control the pH.[7] Reaction at pH 9-10 usually favors the 5-substituted isoxazole, while acidic conditions (pH 2-4) can favor the 3-substituted isomer or lead to 5-isoxazolones.

Q: My ester hydrolyzed to the acid during the reaction. Why? A: You likely used excessive base (NaOH/KOH) or generated hydroxide in situ.

  • Fix: Use non-nucleophilic bases like

    
    -BuOK or organic bases (Et₃N, DIPEA). Ensure your solvent is dry if using alkoxides.
    

Q: Can I convert the 3,4-isomer to the 3,5-isomer? A: Generally, no. The isoxazole ring is aromatic and thermally stable. Isomerization requires ring-opening (e.g., reductive cleavage) and re-closure, which is not practical. You must control the formation step.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][8][9][10][11][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711. Link

  • Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the cycloadditions of nitrile oxides to alkynes. Chemische Berichte, 106(10), 3312–3327. Link

  • BenchChem. (2025).[13] Troubleshooting guide for the synthesis of isoxazole derivatives.Link

  • Organic Chemistry Portal. Synthesis of Isoxazoles.Link

Sources

Validation & Comparative

Spectroscopic Distinction: A Comparative IR Analysis of 4-Acetyl and 4-Benzoyl Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of isoxazole-based pharmacophores, distinguishing between 4-acetyl and 4-benzoyl substitution patterns is a critical quality gate. While NMR (


H, 

C) provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for real-time reaction monitoring and initial structural verification.

The primary spectroscopic distinction lies in the carbonyl (C=O) stretching frequency .[1][2] The 4-benzoylisoxazole exhibits a significantly red-shifted (lower wavenumber) carbonyl peak compared to the 4-acetyl analog due to extended


-conjugation from the phenyl ring. Additionally, the C-H stretching region serves as a secondary confirmation tool, distinguishing aliphatic methyl C-H modes from exclusively aromatic C-H vibrations.
Quick Reference Data
Feature4-Acetylisoxazole (Compound A)4-Benzoylisoxazole (Compound B)Diagnostic Value
C=O Stretch 1685 – 1710 cm⁻¹ 1640 – 1665 cm⁻¹ Primary
C-H Stretch 2900 – 3000 cm⁻¹ (Aliphatic)> 3000 cm⁻¹ (Aromatic only*)Secondary
Ring Breathing ~1580 cm⁻¹ (Isoxazole)~1600 cm⁻¹ (Phenyl overlap)Tertiary
Fingerprint 1360 cm⁻¹ (Methyl umbrella)690 & 750 cm⁻¹ (Mono-sub benzene)Confirmatory

*Assuming no other alkyl substituents on the isoxazole ring.

Mechanistic Analysis: The Physics of the Shift

To interpret the spectra correctly, one must understand the electronic environment governing the bond force constants (


). The vibrational frequency (

) is approximated by Hooke's Law:


Where


 is the bond strength (force constant) and 

is the reduced mass.
The Conjugation Effect (Electronic)

The shift in the carbonyl peak between the acetyl and benzoyl derivatives is driven by resonance delocalization .

  • 4-Acetylisoxazole: The carbonyl is conjugated with the isoxazole ring. The isoxazole ring is heteroaromatic and electron-withdrawing, but the conjugation is limited to one side of the ketone.

  • 4-Benzoylisoxazole (Cross-Conjugation): The carbonyl is flanked by two aromatic systems: the isoxazole ring and the phenyl ring. The phenyl group allows for extended delocalization of

    
    -electrons into the carbonyl antibonding orbitals. This reduces the double-bond character of the C=O bond, lowering 
    
    
    
    , and consequently lowering the wavenumber (
    
    
    ).
Visualization of Electronic Effects

ConjugationEffect cluster_0 4-Acetylisoxazole cluster_1 4-Benzoylisoxazole A1 Isoxazole Ring (Electron Withdrawing) A2 C=O Carbonyl (Localized Conjugation) A1->A2 Resonance ResultA High Frequency (~1700 cm⁻¹) A2->ResultA Higher k A3 Methyl Group (Inductive Donation +I) A3->A2 Hyperconjugation B1 Isoxazole Ring B2 C=O Carbonyl (Extended Conjugation) B1->B2 ResultB Low Frequency (~1650 cm⁻¹) B2->ResultB Lower k B3 Phenyl Ring (Strong Resonance +R) B3->B2 Major Delocalization caption Figure 1: Impact of Phenyl Conjugation on Carbonyl Force Constant

Detailed Spectral Breakdown

A. The Carbonyl Region (1800 – 1600 cm⁻¹)
  • 4-Acetyl: Expect a sharp, intense band centered near 1695 cm⁻¹ . Note that this is lower than a standard aliphatic ketone (1715 cm⁻¹) due to the isoxazole conjugation, but higher than the benzoyl derivative.

  • 4-Benzoyl: Expect a strong band shifted down to 1650–1660 cm⁻¹ .

    • Caution: If your sample is wet, the H-bonding can broaden this peak and shift it slightly lower. Always dry samples thoroughly.

B. The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region provides the "check-sum" for your carbonyl assignment.

  • 4-Acetyl: Contains a methyl group (

    
     hybridized carbons). You will see absorption below 3000 cm⁻¹  (typically 2920–2980 cm⁻¹).
    
  • 4-Benzoyl: If the isoxazole ring is unsubstituted (or phenyl-substituted), there are no aliphatic protons . The spectrum will be "silent" below 3000 cm⁻¹, showing only weak aromatic C-H stretches above 3000 cm⁻¹ (3030–3080 cm⁻¹).

C. Fingerprint & Ring Modes
  • Methyl Umbrella (Acetyl only): A deformation band around 1360–1375 cm⁻¹ is characteristic of the methyl group adjacent to a carbonyl (

    
    ).
    
  • Monosubstituted Benzene (Benzoyl only): Look for two strong bands at ~690 cm⁻¹ and ~750 cm⁻¹ (C-H out-of-plane bending). These are absent in the acetyl derivative unless a phenyl group is present elsewhere on the isoxazole ring.

Experimental Protocol: Self-Validating Workflow

To ensure data trustworthiness, follow this standard operating procedure (SOP). This protocol assumes the use of an ATR (Attenuated Total Reflectance) accessory, the modern standard for solid/oil analysis.

Materials
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

  • Standard: Polystyrene film (for calibration check).

Step-by-Step Methodology
  • System Validation (The "Trust" Step):

    • Run a background scan (air).

    • Scan the Polystyrene calibration film.

    • Validation Criteria: Verify the sharp peak at 1601 cm⁻¹ . If it deviates by >1 cm⁻¹, recalibrate the instrument.

  • Sample Preparation:

    • Solid Samples: Place ~2 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reads the optimal range (usually green zone).

    • Oils/Liquids: Place 1 drop on the crystal. No pressure anvil needed.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for organic molecules).

    • Scans: 16 or 32 scans (Sufficient signal-to-noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (automatic).

    • Apply ATR Correction (if comparing to library transmission spectra). ATR intensities differ slightly from KBr pellets; correction normalizes this.

Decision Logic for Identification

ID_Workflow Start Acquire Spectrum CheckCO Analyze 1640-1710 cm⁻¹ Region Start->CheckCO Decision1 Peak > 1680 cm⁻¹? CheckCO->Decision1 CheckCH Check 2850-2980 cm⁻¹ Decision1->CheckCH Yes CheckFinger Check 690/750 cm⁻¹ Decision1->CheckFinger No (< 1670) ResAcetyl Likely 4-Acetylisoxazole CheckCH->ResAcetyl Peaks Present (Aliphatic) ResBenzoyl Likely 4-Benzoylisoxazole CheckFinger->ResBenzoyl Strong Peaks (Mono-sub Ar) caption Figure 2: Rapid Identification Decision Tree

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • National Institute of Standards and Technology (NIST).NIST Chemistry WebBook, SRD 69.

Sources

A Comparative Guide to the Crystal Structure of Isoxazole Derivatives: Insights for Drug Design and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physical properties of a compound but also its biological activity. This guide provides a comparative analysis of the crystal structure of isoxazole derivatives, with a focus on moieties related to the synthetically important but structurally uncharacterized Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate.

While the specific crystal structure for Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is not publicly available at the time of this publication, a detailed examination of structurally analogous compounds can provide invaluable insights into its potential solid-state conformation and intermolecular interactions. Here, we present a comparative study of two closely related isoxazole derivatives with well-defined crystal structures: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and 5-Methyl-3-phenylisoxazole-4-carboxylic acid . This analysis will illuminate how subtle modifications to the isoxazole scaffold can influence crystal packing and overall molecular geometry, knowledge that is critical for the rational design of novel therapeutics and functional materials.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for our two comparator compounds, providing a direct comparison of their solid-state structures. These data were obtained through single-crystal X-ray diffraction, the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

ParameterEthyl 5-methyl-3-phenylisoxazole-4-carboxylate[1][2]5-Methyl-3-phenylisoxazole-4-carboxylic acid[3]
Chemical Formula C₁₃H₁₃NO₃C₁₁H₉NO₃
Molecular Weight 231.24 g/mol 203.19 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions a = 9.750(8) Å, b = 14.589(13) Å, c = 9.397(8) Åa = 11.953(4) Å, b = 5.981(2) Å, c = 14.142(5) Å
β = 116.872(13)°β = 105.548(6)°
Unit Cell Volume 1192.3(18) ų974.0(6) ų
Z (Molecules per unit cell) 44
Calculated Density 1.288 Mg/m³1.386 Mg/m³
Dihedral Angle (Phenyl-Isoxazole) 43.40(13)°[1][2]56.64(8)°[3]
Key Intermolecular Interactions van der Waals forcesO—H⋯O hydrogen bonds, C—H⋯N hydrogen bonds, π–π stacking[3]

Structural Analysis and Discussion

The crystallographic data reveal significant differences in the solid-state arrangement of these two molecules, primarily driven by the presence of the ethyl ester in one and a carboxylic acid in the other.

In Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , the dihedral angle between the phenyl and isoxazole rings is 43.40(13)°.[1][2] The ethoxycarbonyl group is twisted out of the plane of the isoxazole ring.[1][2] The crystal packing is mainly governed by weaker van der Waals interactions.

Conversely, the structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid is dominated by strong hydrogen bonding. The carboxylic acid groups form head-to-head dimers through O—H⋯O hydrogen bonds.[3] These dimers are further linked by C—H⋯N interactions and π–π stacking between the phenyl rings, creating a robust three-dimensional network.[3] This extensive hydrogen bonding network contributes to a higher calculated density compared to the ethyl ester derivative. The dihedral angle between the phenyl and isoxazole rings is also notably larger at 56.64(8)°.[3]

These comparisons underscore a critical principle in crystal engineering: the functional groups at the periphery of a core scaffold have a profound impact on the resulting supramolecular assembly. For the target molecule, Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate, the presence of a flexible benzoyl group would likely introduce additional conformational possibilities and potential for π-stacking interactions, influencing its crystal packing in a manner distinct from our comparators.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and advanced instrumentation.[4][5][6] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[4][6]

Step-by-Step Protocol for Small Molecule SC-XRD
  • Crystal Growth (The Art of the Science):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The ideal crystal is a single, well-ordered lattice with no significant defects.

    • Procedure: A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. Slow evaporation, slow cooling, or vapor diffusion are common techniques used to encourage the gradual formation of single crystals. For the comparator compounds, single crystals were obtained by recrystallization from hot ethanol.[2]

  • Crystal Mounting and Screening:

    • Rationale: A suitable crystal must be selected and mounted on the diffractometer. The crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions) and visually inspected for clarity and well-defined faces.

    • Procedure: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Initial X-ray exposures are taken to assess the crystal's quality and to determine the unit cell parameters.

  • Data Collection:

    • Rationale: A complete dataset requires measuring the intensities of a large number of unique diffraction spots (reflections) from all possible orientations of the crystal.

    • Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a sensitive detector, such as a CCD or CMOS detector.[1] The instrument software controls the crystal orientation and exposure times.

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensity of each reflection and to correct for experimental factors.

    • Procedure: The collected data are integrated, scaled, and corrected for absorption. The resulting file contains a list of unique reflections and their intensities. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement:

    • Rationale: The initial structural model is refined against the experimental data to improve its accuracy.

    • Procedure: A least-squares refinement process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics such as the R-factor.[1][2]

Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Isoxazole Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Slow Evaporation / Cooling Purification->Crystal_Growth Mounting Crystal Mounting & Screening Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation (e.g., R-factor) Refinement->Validation Analysis Analysis of Geometric Parameters Validation->Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion and Future Directions

This guide has provided a comparative overview of the crystal structures of two isoxazole derivatives, offering a proxy for understanding the potential solid-state conformation of Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate. The analysis highlights the deterministic role of functional groups in directing intermolecular interactions and, consequently, the crystal packing. For researchers working with this and related isoxazole scaffolds, these insights are crucial for anticipating properties such as solubility, stability, and bioavailability.

The definitive crystal structure of Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate remains an open question. Future work should focus on the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction. Such data would be a valuable addition to the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures that aids researchers in a multitude of scientific disciplines.[7]

References

  • Chandra, K. Raghu, S. Jeyaseelan, K. B. Umesha, and M. Mahendra. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. University of Waterloo. [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Diamond Light Source. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Wikipedia. [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of Benzoyl-Substituted Isoxazoles

[1]

Executive Summary

This technical guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of benzoyl-substituted isoxazoles. Targeted at drug development professionals and organic chemists, this document elucidates the electronic structure-property relationships that dictate the spectral signatures of 3-, 4-, and 5-benzoylisoxazole isomers.[1][2]

The isoxazole ring is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters.[1] The attachment of a benzoyl group introduces a significant chromophore; its position on the ring (C3, C4, or C5) dramatically alters the conjugation pathway, resulting in distinct distinct

1

Theoretical Framework: Electronic Transitions & Conjugation

The UV-Vis absorption of benzoylisoxazoles is dominated by



1
  • Isoxazole Core: The unsubstituted isoxazole ring absorbs in the far UV (~210–220 nm).[3][1]

  • Benzoyl Auxochrome: The carbonyl group acts as an electron-withdrawing spacer that conjugates the phenyl ring with the isoxazole.

    • 3-Benzoyl: The carbonyl is conjugated with the C=N bond. The resonance is somewhat limited by the electronegativity of the adjacent nitrogen.

    • 4-Benzoyl: This position allows for a unique "cross-conjugation" effect.[2] The C4 position is electron-rich, and the carbonyl can effectively withdraw density, creating a strong dipole and a distinct bathochromic shift.[1]

    • 5-Benzoyl: This isomer typically exhibits the most extended conjugation pathway (Phenyl-CO-C=C-C=N-O), often leading to the longest wavelength absorption (lowest energy transition).[3][2]

Visualization of Conjugation Pathways

The following diagram illustrates the electronic connectivity and resonance potential for the three isomers.

ConjugationPathwayscluster_33-Benzoylisoxazolecluster_44-Benzoylisoxazolecluster_55-BenzoylisoxazoleC3Benzoyl at C3(Adjacent to N)Res3Conjugation with C=NLimited ResonanceC3->Res3Lambda3Lambda3Res3->Lambda3Shortest λmax(~250 nm)C4Benzoyl at C4(Beta to Heteroatoms)Res4Cross-ConjugationStrong DipoleC4->Res4Lambda4Lambda4Res4->Lambda4Intermediate λmax(~270 nm)C5Benzoyl at C5(Adjacent to O)Res5Extended Conjugation(Phenyl-CO-C=C-C=N)C5->Res5Lambda5Lambda5Res5->Lambda5Longest λmax(~280-290 nm)

Figure 1: Comparative electronic conjugation pathways dictating the spectral shifts of benzoylisoxazole isomers.

Comparative Analysis of Absorption Maxima

The following data summarizes the primary absorption bands (

312
Isomer

(nm)

(M⁻¹cm⁻¹)
SolventSpectral Characteristics
3-Benzoylisoxazole 245 – 255 ~10,000 - 12,000MeOH / EtOHHypsochromically shifted relative to other isomers due to interrupted conjugation at the C3-N interface.[2]
4-Benzoylisoxazole 270 ~15,000ACN / MeOHStrong, distinct band.[1][2] Validated by data from Isoxaflutole (a 4-benzoylisoxazole derivative).[2]
5-Benzoylisoxazole 280 – 295 >15,000MeOHBathochromically shifted due to linear "through-conjugation" involving the C=C-C=N system.
Key Observations
  • Solvatochromism: These compounds exhibit positive solvatochromism.[1][2] In polar protic solvents (methanol), the

    
     transition of the carbonyl may be obscured or blue-shifted, while the 
    
    
    band (listed above) is dominant.[1][2]
  • Substituent Effects: Additional electron-donating groups (e.g., -NH2, -OMe) on the phenyl ring will cause a further red shift (bathochromic) of 10–30 nm.[2]

Experimental Protocols

To ensure reproducible spectral data, the following protocols for synthesis and characterization are recommended.

Synthesis of Standards[2]
  • 3-Benzoylisoxazole: Typically synthesized via the 1,3-dipolar cycloaddition of benzonitrile oxide with acetylene or vinyl equivalents.

  • 4-Benzoylisoxazole: Often accessed via the reaction of 1,3-dicarbonyls with hydroxylamine or through the functionalization of 4-isoxazolecarboxylic acid derivatives.

  • 5-Benzoylisoxazole: Synthesized by the condensation of acetophenone enolates with oxalate esters followed by cyclization with hydroxylamine.

UV-Vis Characterization Workflow

Accurate determination of

32

ExperimentalWorkflowStartSample PreparationWeighWeigh Standard(1-2 mg, Precision Balance)Start->WeighSolventSelect Solvent(HPLC Grade MeOH or ACN)Cutoff < 210 nmDissolveDissolve to Stock Conc.(1 mM)Weigh->DissolveDiluteSerial Dilution(Target: 10-50 µM)Absorbance 0.1 - 1.0 AUDissolve->DiluteDilute->SolventVerify SolubilityMeasureSpectral AcquisitionDilute->MeasureBlankBaseline Correction(Pure Solvent)Measure->BlankScanScan Range(200 - 450 nm)Blank->ScanAnalyzeData AnalysisScan->AnalyzeExtractIdentify λmaxAnalyze->ExtractCalcCalculate Molar Absorptivity (ε)A = εbcExtract->Calc

Figure 2: Standardized workflow for the UV-Vis characterization of isoxazole derivatives.

Protocol Steps:
  • Solvent Selection: Use HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[3][2] Ensure the solvent cutoff is below 205 nm.[1]

  • Blanking: Perform a baseline correction using a matched quartz cuvette containing pure solvent.[1][2]

  • Concentration: Prepare a stock solution (1 mM) and dilute to approximately

    
     M. The absorbance at 
    
    
    should fall between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).
  • Scanning: Scan from 200 nm to 450 nm. Scan speed should be medium (approx. 200-400 nm/min) to resolve fine structure if present.[2]

References

  • Itoh, K., & Horiuchi, C. A. (2004).[1][2] Formation of isoxazole derivatives via nitrile oxide using ammonium cerium nitrate (CAN): a novel one-pot synthesis of 3-acetyl- and 3-benzoylisoxazole derivatives.[3] Tetrahedron, 60(7), 1671–1681.[1][2] Link[2]

  • Lin, H. R., et al. (2002).[1][2] Determination of Isoxaflutole (Balance) and Its Metabolites in Water Using Solid Phase Extraction Followed by High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometry.[3][2] Journal of Agricultural and Food Chemistry, 50(21), 5816–5824.[1][2] Link[2]

  • BenchChem. (2025).[1][2][4] 5-Chloro-2-methylaniline | High-Purity Reagent (Reference for 4-benzoylisoxazole derivative spectra). Link[2]

  • Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1][5][6] Current Opinion in Drug Discovery & Development. (General reference for isoxazole pharmacophores).

  • Katritzky, A. R., et al. (2010).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[1][2] (Source for general isoxazole ring absorption data).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.